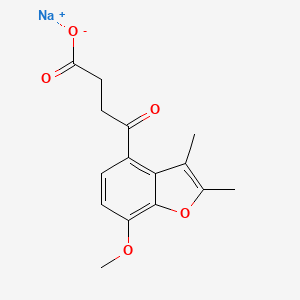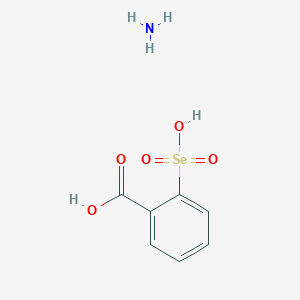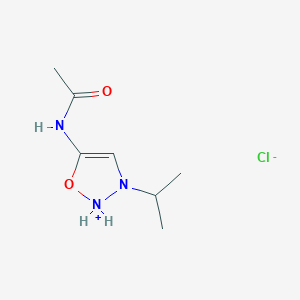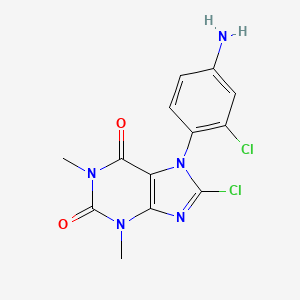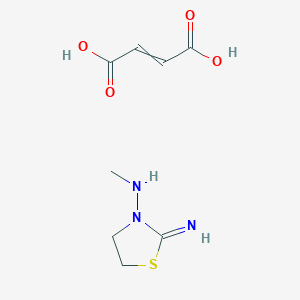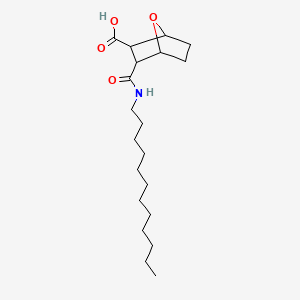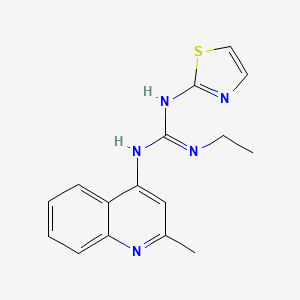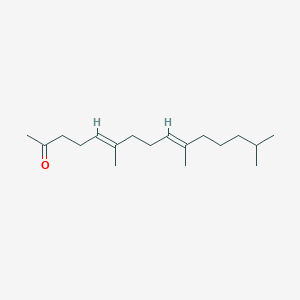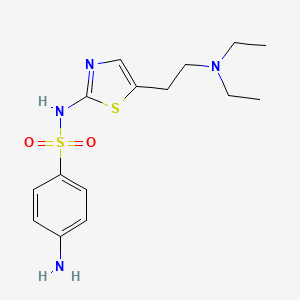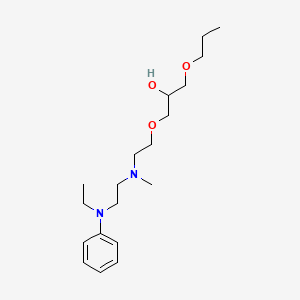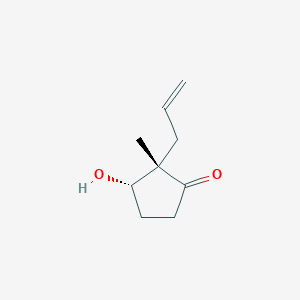
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one is a chiral compound with significant importance in organic chemistry. This compound features a cyclopentanone ring substituted with a hydroxy group, a methyl group, and a prop-2-enyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes are optimized for high yield and purity, often utilizing engineered bacteria or yeast strains to produce the necessary enzymes for catalysis. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
化学反応の分析
Types of Reactions
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The prop-2-enyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4 (Potassium permanganate)
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride)
Nucleophiles: Halogens (Br2, Cl2), Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
科学的研究の応用
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
作用機序
The mechanism of action of (2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme’s specificity. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .
類似化合物との比較
Similar Compounds
(2R,3R)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.
(2S,3S)-2-chloro-3-hydroxy-2-methylcyclopentan-1-one: A similar compound with a chloro substituent instead of the prop-2-enyl group.
Uniqueness
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of the prop-2-enyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in organic chemistry .
特性
CAS番号 |
72345-34-7 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
(2S,3S)-3-hydroxy-2-methyl-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-6-9(2)7(10)4-5-8(9)11/h3,7,10H,1,4-6H2,2H3/t7-,9-/m0/s1 |
InChIキー |
DKKOSAKIPMMIFY-CBAPKCEASA-N |
異性体SMILES |
C[C@@]1([C@H](CCC1=O)O)CC=C |
正規SMILES |
CC1(C(CCC1=O)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


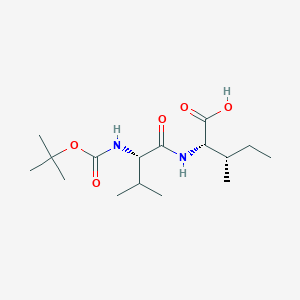
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
